molecular formula C9H4BrF3N2O B8009841 1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one

1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one

Cat. No.: B8009841
M. Wt: 293.04 g/mol
InChI Key: OQLFGXKHHZFCGX-UHFFFAOYSA-N
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Description

1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one is a halogenated imidazo[1,5-a]pyridine derivative featuring a bromine atom at the 1-position and a trifluoroethanone group at the 3-position (Figure 1). The imidazo[1,5-a]pyridine core is a nitrogen-rich heterocycle known for its photophysical stability, synthetic versatility, and applications in optoelectronics, medicinal chemistry, and chemical biology .

Synthetic Route: The compound is synthesized via bromination of imidazo[1,5-a]pyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde (48% yield). Subsequent functionalization of the aldehyde group with a trifluoroethanone moiety is achieved through a Knoevenagel condensation or analogous reactions .

Properties

IUPAC Name

1-(1-bromoimidazo[1,5-a]pyridin-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-7-5-3-1-2-4-15(5)8(14-7)6(16)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLFGXKHHZFCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine Fluorophores (Compounds 1–5)

  • Structure: Monomeric (e.g., compound 1) and dimeric (e.g., compound 3) derivatives with aryl or alkyl substituents.
  • Key Features : Exhibit solvatochromic behavior (large Stokes shifts >100 nm) due to intramolecular charge transfer, enabling use as fluorescent membrane probes .
  • Comparison : Unlike the target compound, these lack halogen or trifluoromethyl groups, resulting in lower lipophilicity and reduced suitability for electrophilic substitution reactions .

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde (Intermediate from )

  • Structure : Brominated at the 1-position with an aldehyde group at the 3-position.
  • Key Features : Serves as a precursor for Suzuki coupling reactions (35% yield for methyl 3-(3-formylimidazo[1,5-a]pyridin-1-yl)benzoate) .

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines ()

  • Structure : Fused thiophene-triazole-pyrimidine systems.
  • Key Features : Low anticancer activity (growth inhibition <50% at 10 µM) due to poor bioavailability .
  • Comparison: The imidazo[1,5-a]pyridine core in the target compound offers superior π-conjugation for optoelectronic applications, while the bromine and trifluoroethanone groups provide distinct synthetic handles absent in triazolopyrimidines .

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Imidazo[1,5-a]pyridine 1-Br, 3-C(O)CF₃ Cross-coupling precursor, potential membrane probe
Imidazo[1,5-a]pyridine fluorophores Imidazo[1,5-a]pyridine Varied aryl/alkyl groups Solvatochromic membrane probes
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde Imidazo[1,5-a]pyridine 1-Br, 3-CHO Suzuki coupling intermediate
Thieno[2,3-e]triazolo[1,5-a]pyrimidines Thieno-triazolo-pyrimidine Varied R-groups Low anticancer activity
3-Halo-imidazo[1,5-a]pyrrolo[2,3-e]pyrazines Imidazo-pyrrolo-pyrazine 3-X (X = Cl, Br) Functionalization via cross-coupling

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